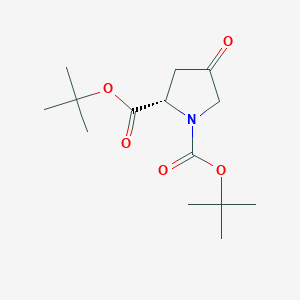

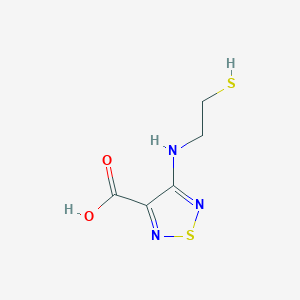

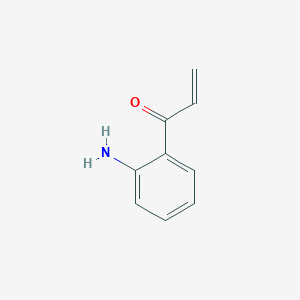

![molecular formula C10H6ClF3N2O B061323 3-(氯甲基)-5-[4-(三氟甲基)苯基]-1,2,4-恶二唑 CAS No. 175205-84-2](/img/structure/B61323.png)

3-(氯甲基)-5-[4-(三氟甲基)苯基]-1,2,4-恶二唑

描述

Synthesis Analysis

The synthesis of compounds related to 3-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole involves various methods, including reactions initiated by sodium dithionite and sodium hydrogen carbonate in aqueous acetonitrile solutions at ambient temperatures for difluoromethylenated 1,2,4-oxadiazole-containing compounds. Another method reported involves ultrasound irradiation for synthesizing 1,2,4-oxadiazoles from trichloroacetoamidoxime and acyl chlorides, yielding better yields and shorter reaction times compared to conventional methods (Yang et al., 2007); (Bretanha et al., 2011).

Molecular Structure Analysis

Research focusing on the molecular structure of related 1,2,4-oxadiazole compounds has utilized various spectroscopic techniques such as IR, NMR, and X-ray crystallography to confirm their structures. These studies offer insights into the arrangement of atoms and the electronic environment within the molecules, contributing to understanding their reactivity and properties (Sağırlı & Dürüst, 2018).

Chemical Reactions and Properties

The chemical behavior of 3-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole derivatives includes reactions with various unsaturated compounds leading to the formation of diverse derivatives. Additionally, reactions with KCN have been reported, leading to acetonitriles and alkanes via a non-reductive decyanation pathway. Such reactions highlight the compound's versatility in synthetic chemistry (Sağırlı & Dürüst, 2018).

Physical Properties Analysis

The physical properties of 1,2,4-oxadiazole derivatives, including those similar to 3-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole, have been characterized using techniques such as melting point determination, spectroscopy, and crystallography. These studies provide valuable information on the stability, phase behavior, and luminescent properties of these compounds, which are essential for their potential applications in materials science and organic electronics (Tong, 2011).

Chemical Properties Analysis

The chemical properties of 1,2,4-oxadiazole derivatives are influenced by their molecular structure. Studies have explored their reactivity, highlighting the importance of substituents on the oxadiazole ring in determining their chemical behavior. These properties are crucial for the compound's applications in synthesizing new materials and in pharmaceutical research (Tong, 2011).

科学研究应用

氟化合物的合成:

- 含二氟亚甲基的1,2,4-恶二唑化合物可以由5-(二氟碘甲基)-3-苯基-1,2,4-恶二唑合成。这些化合物包括γ-丁内酯和四氢呋喃等各种衍生物,表明1,2,4-恶二唑在促进多种化学反应中发挥的作用 (Yang 等人,2007)。

化学转化和机理:

- 5-(氯甲基)-3-取代苯基-1,2,4-恶二唑与KCN的反应可以导致三取代1,2,4-恶二唑-5-基乙腈和烷烃的形成,展示了一个独特的脱氰过程 (Sağırlı & Dürüst, 2018)。

药理性质:

- 由5-(氯甲基)-3-取代苯基-1,2,4-恶二唑合成的化合物对各种菌株表现出显着的体外抗菌活性,表明潜在的药用应用 (Rai 等人,2010)。

- 一种特定的衍生物被确定为一种有效的凋亡诱导剂和抗癌剂,证明了1,2,4-恶二唑衍生物在癌症治疗中的作用 (Zhang 等人,2005)。

材料科学和光致发光:

- 某些1,3,4-恶二唑衍生物的合成和表征揭示了它们的介晶行为和光致发光性质,表明它们在材料科学和光子应用中的潜在用途 (Han 等人,2010)。

安全和危害

未来方向

The future directions for the study and application of this compound could involve further exploration of its synthesis methods and potential applications in medicinal chemistry1. The trifluoromethyl group, in particular, is of interest due to its significant impact on the physical and biological properties of organic molecules2.

属性

IUPAC Name |

3-(chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClF3N2O/c11-5-8-15-9(17-16-8)6-1-3-7(4-2-6)10(12,13)14/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOVWIIJODVBCRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NO2)CCl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371488 | |

| Record name | 3-(chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |

CAS RN |

175205-84-2 | |

| Record name | 3-(chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

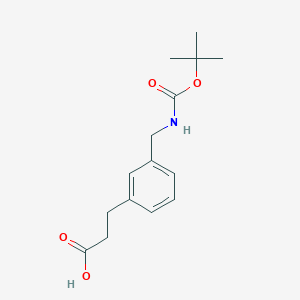

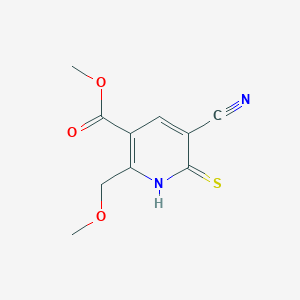

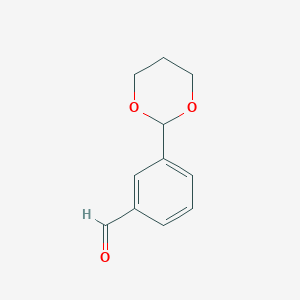

![5,6-Dihydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine](/img/structure/B61244.png)

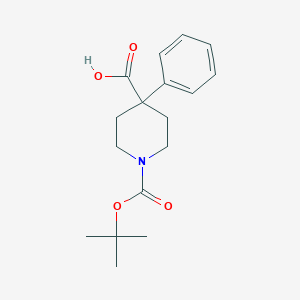

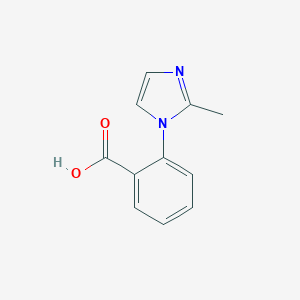

![4-[2-(2-Methoxyphenoxy)ethyl]morpholine](/img/structure/B61259.png)

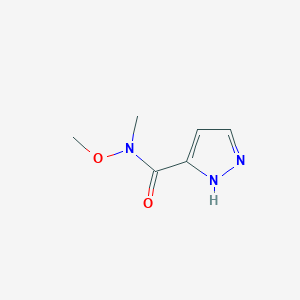

![4-[2-(3-Nitrophenoxy)ethyl]morpholine](/img/structure/B61267.png)